Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate
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Overview
Description
Methyl 2-(2,4-dinitro-6-phenylmethanesulfinylphenyl)acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,4-dinitro-6-phenylmethanesulfinylphenyl)acetate typically involves multiple steps, starting from readily available precursors. The process often includes nitration, sulfoxidation, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dinitro-6-phenylmethanesulfinylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds, depending on the specific reaction pathway.
Scientific Research Applications
Methyl 2-(2,4-dinitro-6-phenylmethanesulfinylphenyl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2,4-dinitro-6-phenylmethanesulfinylphenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the sulfoxide group can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dinitrophenyl)acetate: Similar structure but lacks the sulfoxide group.
Phenylmethanesulfinylphenyl acetate: Similar structure but lacks the nitro groups.
Uniqueness
Methyl 2-(2,4-dinitro-6-phenylmethanesulfinylphenyl)acetate is unique due to the presence of both nitro and sulfoxide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14N2O7S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 2-(2-benzylsulfinyl-4,6-dinitrophenyl)acetate |
InChI |
InChI=1S/C16H14N2O7S/c1-25-16(19)9-13-14(18(22)23)7-12(17(20)21)8-15(13)26(24)10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
InChI Key |
HXKVVUZYQHXGEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1S(=O)CC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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